molecular formula C23H17Cl3N2O2 B2996926 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-45-0

4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2996926
CAS No.: 317822-45-0
M. Wt: 459.75
InChI Key: WGQYUIWRIIUSSA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a quinoxalinone derivative characterized by a polyhalogenated aromatic framework. Its structure includes a 4-chlorobenzoyl group at position 4, a 2,4-dichlorophenylmethyl substituent at position 1, and a methyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in antifungal and CNS-related applications.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-16-8-11-18(25)12-19(16)26)20-4-2-3-5-21(20)28(14)23(30)15-6-9-17(24)10-7-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQYUIWRIIUSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoxaline core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dichlorophenylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The chlorobenzoyl and dichlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Core Structure Substituents Key Properties Potential Applications
Target Compound Quinoxalinone 4-(4-Cl-benzoyl), 1-(2,4-diCl-benzyl), 3-Me High lipophilicity; metabolic stability; halogen-dependent bioactivity Antifungal, CNS modulators
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3H-quinoxalin-2-one Quinoxalinone 4-Benzoyl, 1-(3-F-benzyl), 3-Me Reduced halogenation → lower logP; fluorobenzyl may enhance CNS penetration Neurological disorders (e.g., anxiety, epilepsy)
Miconazole Imidazole 2,4-DiCl-benzyl ether, 2,4-diCl-phenyl Broad-spectrum antifungal; CYP51 inhibition Topical antifungals (e.g., candidiasis)
N-(4-(2,4-DiCl-phenyl)thiazol-2-yl)-1-(MeSO₂)piperidine-3-carboxamide Thiazole-piperidine 4-(2,4-diCl-phenyl)thiazole, methylsulfonylpiperidine Moderate MW (434.4); sulfonyl group enhances solubility Antimicrobial, kinase inhibitors
1-[2-(2,4-DiCl-phenyl)ethyl]imidazole derivatives Imidazole 2,4-DiCl-phenyl, chlorothiophene-methoxy Synergistic halogen effects; improved antifungal potency Systemic antifungals

Key Findings:

However, its quinoxalinone core may reduce off-target effects compared to imidazole-based drugs .

Metabolic Stability: The methyl group at position 3 likely slows oxidative metabolism, as seen in related quinoxalinones (). This contrasts with hydroxyl-bearing analogs (e.g., ’s 3-hydroxy-pyrrolone), which are more susceptible to glucuronidation .

Solubility and Bioavailability :

  • Compared to thiazole derivatives (), the target’s higher halogen content may reduce aqueous solubility but improve membrane permeability, a trade-off critical for CNS-targeted drugs .

Synthetic Accessibility: Pd-catalyzed cross-coupling methods () are applicable to quinoxalinone synthesis, though the target’s dichlorophenylmethyl group may require optimized protecting strategies to avoid side reactions .

Biological Activity

4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H17Cl3N2O2C_{23}H_{17}Cl_3N_2O_2, with a molecular weight of approximately 459.75 g/mol. The structure features a quinoxaline core substituted with chlorobenzoyl and dichlorophenyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the quinoxaline ring.
  • Introduction of the chlorobenzoyl and dichlorophenyl substituents through electrophilic aromatic substitution reactions.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity Studies : Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, the compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-715
HCT11612
HUH-718

The mechanism by which this compound exerts its anticancer effects may involve:

  • Topoisomerase II Inhibition : Molecular docking studies suggest that it binds effectively to the DNA-topoisomerase II complex, disrupting DNA replication and transcription processes .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways, characterized by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Antioxidant Properties

In addition to its anticancer activity, research indicates that derivatives of quinoxaline compounds exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cancer progression and other diseases .

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of several quinoxaline derivatives, including our compound, against multiple cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited enhanced cytotoxicity compared to their non-substituted analogs .
  • Combination Therapy : Another study explored the effects of combining this compound with doxorubicin. The combination showed synergistic effects in reducing cell viability in MCF10A cells, indicating its potential role in overcoming drug resistance .

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-chlorobenzoyl derivatives with halogenated aromatic intermediates. A common approach is the condensation of 4-chlorobenzaldehyde with methyl thioacetate under reflux in anhydrous solvents (e.g., DMF or THF) to form intermediate quinazolinone scaffolds . Subsequent alkylation with 2,4-dichlorobenzyl halides in the presence of a base (e.g., K₂CO₃) introduces the dichlorophenylmethyl group. Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution rates.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis.
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Aromatic protons appear as multiplets in δ 7.2–8.1 ppm (integration confirms substitution patterns).
    • The methyl group on the quinoxalinone ring resonates as a singlet near δ 2.5 ppm .
  • FT-IR :
    • Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Cl stretches at 750–600 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak [M+H]⁺ matches the theoretical mass (e.g., C₂₂H₁₅Cl₃N₂O₂: calculated 468.01, observed 468.02) .
  • X-ray Crystallography :
    • SHELXL refinement confirms bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different polymorphic forms of the compound?

Methodological Answer : Polymorphism can lead to variations in unit cell parameters or space groups. To address discrepancies:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors.

Refinement : Apply the SHELX suite (SHELXL/SHELXS) to model disorder or twinning. For example, the TWIN/BASF command in SHELXL-2018 refines twinning fractions .

Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar quinoxalinones to identify common packing motifs .

Thermal Analysis : Perform DSC/TGA to correlate crystallographic data with thermal stability of polymorphs .

Q. What computational methods are recommended for predicting the compound’s bioactivity, and how can in vitro results be validated?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Focus on the chlorobenzoyl moiety’s role in binding pocket complementarity .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Monitor RMSD/RMSF to identify flexible regions .
  • Validation :
    • In Vitro Assays : Compare IC₅₀ values from fungal growth inhibition assays (e.g., microdilution method) with docking scores.
    • SAR Analysis : Modify substituents (e.g., replacing Cl with F) to test computational predictions .

Q. What strategies exist for elucidating the mechanism of action in biological systems, particularly when initial assays show inconsistent inhibition patterns?

Methodological Answer :

  • Target Deconvolution :
    • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins.
    • CRISPR Screening : Genome-wide knockout libraries identify genes whose loss rescues toxicity .
  • Pathway Analysis :
    • Transcriptomics (RNA-seq) of treated vs. untreated cells reveals dysregulated pathways (e.g., oxidative stress response).
    • Metabolomics (LC-MS) detects accumulation of intermediates (e.g., ergosterol in fungi) .
  • Contradiction Resolution :
    • Dose-Response Curves : Ensure assays use standardized inoculum sizes and incubation times.
    • Check Redox Activity : Use ROS scavengers (e.g., ascorbic acid) to rule off-target effects .

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